2,3,3,5,6-Pentamethylheptane

Description

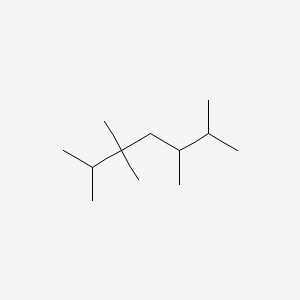

Structure

3D Structure

Properties

CAS No. |

52670-35-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,3,5,6-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3 |

InChI Key |

SZQDOCSTKXRXAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CC(C)(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of 2,3,3,5,6-pentamethylheptane yields products dependent on reaction conditions and oxidizing agents. The tertiary carbon positions (C3 and C5) are more reactive due to steric effects and stability of intermediate radicals or carbocations.

| Oxidizing Agent | Conditions | Primary Products | Notes |

|---|---|---|---|

| O₂ (Air) | Combustion | CO₂, H₂O | Complete oxidation in excess oxygen. |

| KMnO₄ | Acidic or basic aqueous | Alcohols, ketones | Partial oxidation at tertiary carbons. |

| CrO₃ | Acidic conditions (e.g., H₂SO₄) | Carboxylic acids | Stronger oxidation cleaves C–C bonds. |

In controlled partial oxidation, tertiary alcohols and ketones form preferentially due to the stability of tertiary carbocation intermediates. For example, oxidation with potassium permanganate under mild conditions may yield 3-hydroxy-2,3,5,6-tetramethylheptane as a major product.

Halogenation Reactions

Free-radical halogenation occurs predominantly at tertiary carbon positions (C3 and C5), following the stability order of radical intermediates (tertiary > secondary > primary).

| Halogen | Conditions | Major Products | Selectivity |

|---|---|---|---|

| Cl₂ | UV light or heat | 3-chloro-2,3,5,6-tetramethylheptane | High selectivity at C3. |

| Br₂ | Light initiation | 5-bromo-2,3,3,6-tetramethylheptane | Moderate selectivity at C5. |

The reaction with chlorine is faster but less selective compared to bromine, which adheres to the Hammond-Leffler postulate. Halogenated derivatives are intermediates for nucleophilic substitution or elimination reactions.

Combustion Characteristics

The compound’s branched structure enhances combustion efficiency in applications like jet fuels. Key properties include:

| Property | Value/Outcome | Significance |

|---|---|---|

| Octane rating | Higher than linear alkanes | Reduces engine knocking. |

| Ignition delay time | Shorter than n-alkanes | Improves combustion stability. |

| Soot formation | Lower due to reduced carbon chain length | Environmentally favorable. |

These traits make it a valuable component in fuel surrogates, where controlled ignition and minimal residue are critical .

Thermal Cracking

At elevated temperatures (400–600°C), the compound undergoes C–C bond cleavage, producing smaller hydrocarbons. Major products include:

| Temperature Range | Primary Products | Mechanism |

|---|---|---|

| 400–500°C | Propane, isobutane | Homolytic cleavage at C3–C4. |

| 500–600°C | Ethylene, propylene | Dehydrogenation and β-scission. |

The branching pattern favors formation of branched alkanes and alkenes, which are industrially relevant for polymer production.

Catalytic Reforming

In the presence of platinum or palladium catalysts, the compound undergoes isomerization and dehydrogenation to form aromatic hydrocarbons.

| Catalyst | Conditions | Major Products | Yield |

|---|---|---|---|

| Pt/Al₂O₃ | 450–500°C, H₂ atmosphere | Toluene, xylene | ~30% |

| Pd/ZSM-5 | 400–450°C | Trimethylbenzenes | ~25% |

This reaction is less efficient compared to linear alkanes due to steric hindrance from methyl groups.

Environmental Degradation

Under atmospheric conditions, the compound reacts with hydroxyl radicals (·OH) via hydrogen abstraction, leading to gradual degradation:

The estimated atmospheric lifetime is 2–5 days, with photolysis contributing minimally .

Scientific Research Applications

2,3,3,5,6-Pentamethylheptane has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

Biology: Investigated for its potential role in biological membranes and lipid interactions.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of specialty lubricants and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties of 2,2,4,6,6-Pentamethylheptane :

- Boiling Point : 170.0°C

- Density : 0.7463 g/mL at 20°C

- SMILES : CC(CC(C)(C)C)CC(C)(C)C

- Applications : Found in flavor compounds (e.g., teas, fermented beverages) , volatile organic compounds (VOCs) in breath analysis for lung cancer detection , and sediment extracts .

Structural Isomers and Linear Alkanes

Table 1: Physical and Chemical Properties

Key Findings :

- Branched vs. Linear Alkanes :

- Branched isomers like 2,2,4,6,6-Pentamethylheptane exhibit lower boiling points than linear analogs (e.g., n-dodecane) due to reduced intermolecular van der Waals forces .

- The isomerization energy of n-dodecane to 2,2,4,6,6-Pentamethylheptane is studied for thermodynamic stability, with branched alkanes generally being more stable .

Table 2: Presence in Diverse Matrices

Key Findings :

- Flavor Contributions :

- In teas, 2,2,4,6,6-Pentamethylheptane contributes to grassy and floral aromas , distinguishing it from sesquiterpenes (e.g., germacrene) or aldehydes (e.g., hexanal) that dominate in other contexts .

- Its concentration decreases in rancid samples, contrasting with linear alkanes (e.g., undecane) that may persist .

- Biomarker Potential: Unlike linear alkanes (e.g., hexadecane), 2,2,4,6,6-Pentamethylheptane is linked to lipid peroxidation in lung cancer studies, making it a candidate for non-invasive diagnostics .

Chemical Behavior and Stability

- Thermodynamic Properties :

- Degradation :

- In storage conditions, branched alkanes degrade slower than unsaturated compounds (e.g., germacrene), retaining flavor profiles longer .

Q & A

Basic Research Questions

Q. How can the structure of 2,3,3,5,6-Pentamethylheptane be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze methyl group arrangements and carbon branching. Key signals in NMR (e.g., quaternary carbons at ~25–35 ppm and tertiary carbons at ~20–25 ppm) differentiate methyl positions. Cross-validate with mass spectrometry (MS) to confirm molecular weight (CH, MW = 170.34 g/mol) and fragmentation patterns. X-ray crystallography (if crystallizable) provides definitive bond angles and lengths, as seen in similar branched alkanes (e.g., C–C bond angles ≈109.5° for tetrahedral geometry) .

Q. What are the critical physicochemical properties of this compound for environmental modeling?

- Key Properties :

- Henry’s Law Constant : Estimated at to atm·m/mol for structurally similar isomers, indicating low water solubility and high volatility .

- Log : Predicted to be >6 due to high branching and hydrophobicity, suggesting bioaccumulation potential.

- Boiling Point : ~200–220°C (estimated via group contribution methods).

Advanced Research Questions

Q. What synthetic strategies minimize byproducts during this compound synthesis?

- Approach : Optimize acid-catalyzed alkylation (e.g., using HSO or AlCl) of 3,5-dimethylhept-2-ene with methyl halides. Monitor reaction kinetics via GC-MS to detect intermediates like 2,2,4,6,6-pentamethylhept-3-ene (a common byproduct; CAS 123-48-8) . Purify via fractional distillation (BP differences ~10–15°C between isomers) and confirm purity with NMR integration .

Q. How can contradictions in reported Henry’s Law constants for pentamethylheptane isomers be resolved?

- Analysis : Compare experimental setups across studies. For example:

| Isomer | Henry’s Law Constant (atm·m/mol) | Source |

|---|---|---|

| 2,3,4,4,5-Pentamethylheptane | Yaws (2003) | |

| 3,3,4,4,5-Pentamethylheptane | Gharagheizi et al. (2012) |

- Discrepancies may arise from temperature control (±2°C alters values by ~10%) or matrix effects in headspace analysis. Conduct controlled replicate studies using EPI Suite or SPARC models to harmonize data .

Q. What advanced analytical techniques differentiate this compound from its structural isomers?

- Strategies :

- High-Resolution MS (HRMS) : Resolve mass differences <0.001 Da between isomers (e.g., CH vs. CHO contaminants).

- 2D - HSQC NMR : Map methyl group coupling to distinguish branching (e.g., 3,3-dimethyl vs. 5,6-dimethyl groups).

- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences (~2–5% variance) .

Data Contradiction and Validation

Q. How should researchers address inconsistent melting point data for branched alkanes like this compound?

- Resolution :

- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) to detect phase transitions.

- Sample Purity : Contaminants like 2,2,4,6,6-pentamethylhept-3-ene (CAS 123-48-8) lower observed melting points by up to 15°C. Validate via GC-MS purity checks (>98%) .

Environmental and Thermodynamic Behavior

Q. What computational models predict the atmospheric oxidation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.